molecular formula C7H4ClN3O2 B6329310 6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid CAS No. 1314903-71-3

6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

Cat. No.: B6329310
CAS No.: 1314903-71-3
M. Wt: 197.58 g/mol
InChI Key: HQHSKXNZULRANW-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that contains both nitrogen and chlorine atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid involves the reaction of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in the presence of N,N-diisopropylethylamine in dimethylacetamide (DMA) at 80°C for four hours. The reaction mixture is then cooled, diluted with ethyl acetate, and washed with water and brine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions, purification processes, and safety measures to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.

    Condensation Reactions: It can form condensation products with other compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.

    Chemical Synthesis: It is utilized in the synthesis of more complex heterocyclic compounds for various research purposes.

Mechanism of Action

The mechanism of action of 6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied. Generally, it may inhibit or activate certain biological processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1H-pyrazolo[4,3-c]pyridine
  • 7-Chloro-1H-pyrazolo[4,3-c]pyridine
  • 3-Chloro-1H-pyrazolo[3,4-c]pyridine

Uniqueness

6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the carboxylic acid group, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying its effects in various biological systems.

Properties

IUPAC Name

6-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-4-3(2-9-5)6(7(12)13)11-10-4/h1-2H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHSKXNZULRANW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=NN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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